molecular formula C22H26ClN3O3 B250899 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B250899
M. Wt: 415.9 g/mol
InChI Key: GKSUQNVIRMKTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In

Mechanism of Action

ACY-1215 inhibits the activity of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, which is a key regulator of protein degradation and trafficking. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is responsible for the deacetylation of α-tubulin, which is necessary for the proper function of the microtubule network. ACY-1215 disrupts this process, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease being treated. In cancer, ACY-1215 induces cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 improves cognitive function and reduces neuroinflammation. In inflammatory disorders, it reduces inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using ACY-1215 in lab experiments include its specificity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to using ACY-1215 in lab experiments. For example, it may have off-target effects on other HDAC isoforms, which could complicate the interpretation of results. Additionally, the optimal dosage and treatment duration may vary depending on the specific disease being studied.

Future Directions

There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that include ACY-1215 and other chemotherapeutic agents. Another area of interest is the use of ACY-1215 in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment duration for ACY-1215 in different diseases. Finally, the potential off-target effects of ACY-1215 on other HDAC isoforms should be investigated further.
Conclusion
In conclusion, ACY-1215 is a small molecule inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Its mechanism of action involves the disruption of protein degradation and trafficking, leading to the accumulation of misfolded proteins and the induction of apoptosis. While there are limitations to using ACY-1215 in lab experiments, there are also several future directions for research that could lead to the development of new therapies for these diseases.

Synthesis Methods

The synthesis method of ACY-1215 involves several steps, starting with the reaction between 4-acetylpiperazine and 4-chloro-3,5-dimethylphenol to form 4-acetylpiperazine-1-yl-4-chloro-3,5-dimethylphenol. This intermediate product is then reacted with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid to form ACY-1215. The final product is obtained after purification and characterization.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, it has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-15-12-18(13-16(2)22(15)23)29-14-21(28)24-19-6-4-5-7-20(19)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28)

InChI Key

GKSUQNVIRMKTDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Origin of Product

United States

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